Mutarotase

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

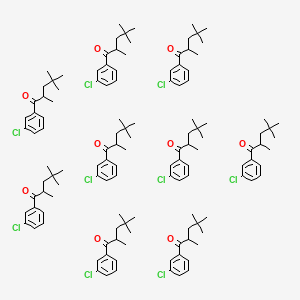

Structure

3D Structure of Parent

Properties

CAS No. |

9031-76-9 |

|---|---|

Molecular Formula |

C126H171Cl9O9 |

Molecular Weight |

2148.8 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-2,4,4-trimethylpentan-1-one |

InChI |

InChI=1S/9C14H19ClO/c9*1-10(9-14(2,3)4)13(16)11-6-5-7-12(15)8-11/h9*5-8,10H,9H2,1-4H3 |

InChI Key |

XNZVUNNBBKCSQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Mutarotase in Galactose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose mutarotase, also known as aldose-1-epimerase, is a critical enzyme in galactose metabolism, catalyzing the interconversion of the β- and α-anomers of D-galactose. This step is essential for the entry of galactose into the Leloir pathway, the primary route for its conversion to glucose-1-phosphate. This guide provides an in-depth analysis of the this compound mechanism of action, including its role in metabolic pathways, structural characteristics, and the kinetics of the reaction it catalyzes. Detailed experimental protocols for the characterization of this compound and a summary of key quantitative data are also presented to support further research and drug development efforts.

Introduction

Galactose is a monosaccharide that serves as an important energy source and a component of various biomolecules. The Leloir pathway facilitates the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis or be used in other metabolic processes[1][2][3]. The first committed step in this pathway is the conversion of β-D-galactose to α-D-galactose, a reaction catalyzed by galactose this compound (GALM)[1][2][4][5]. This enzymatic conversion is necessary because the subsequent enzyme in the pathway, galactokinase, is specific for the α-anomer[2][3]. Deficiencies in this compound activity can lead to Type IV galactosemia, a metabolic disorder characterized by the accumulation of galactose and its metabolites, leading to symptoms such as early-onset cataracts[6][7].

Role in the Leloir Pathway

The Leloir pathway is a four-step enzymatic process that converts galactose to glucose-1-phosphate. This compound initiates this pathway by ensuring a sufficient supply of α-D-galactose for the subsequent phosphorylation step.

The Leloir Pathway

As depicted in Figure 1, this compound catalyzes the reversible conversion of β-D-galactose to α-D-galactose[1][4]. This is followed by the phosphorylation of α-D-galactose to galactose-1-phosphate by galactokinase[1][4]. Galactose-1-phosphate is then converted to UDP-galactose by galactose-1-phosphate uridylyltransferase[1][4]. Finally, UDP-galactose 4-epimerase interconverts UDP-galactose and UDP-glucose, the latter of which can be converted to glucose-1-phosphate[1][2][4].

Catalytic Mechanism

This compound employs a general acid-base catalytic mechanism to facilitate the interconversion of galactose anomers. This process involves the opening of the pyranose ring, rotation around the C1-C2 bond, and subsequent ring closure.

Key Catalytic Residues

Structural and site-directed mutagenesis studies have identified two key residues in the active site of this compound that are essential for catalysis: a glutamate residue that acts as a general base and a histidine residue that functions as a general acid[6][7][8][9][10]. In human galactose this compound, these residues are Glu-307 and His-176, respectively[6][8]. In the Lactococcus lactis enzyme, the corresponding residues are Glu 304 and His 170[10][11][12]. Other residues, such as His 96 and Asp 243 in L. lactis this compound, are important for proper substrate positioning within the active site[10][11].

The Catalytic Cycle

The proposed mechanism involves the following steps:

-

Deprotonation: The catalytic glutamate residue (Glu-307 in humans) abstracts a proton from the C1-hydroxyl group of the sugar[9][10][11].

-

Ring Opening: Concurrently, the catalytic histidine residue (His-176 in humans) donates a proton to the ring oxygen (O5), facilitating the opening of the pyranose ring to form a transient open-chain intermediate[9][10][11].

-

Rotation: The open-chain intermediate undergoes free rotation around the C1-C2 bond.

-

Ring Closure: For the reverse reaction to form the other anomer, the catalytic glutamate, now protonated, donates a proton back to the C1-oxygen, while the catalytic histidine, now deprotonated, accepts a proton from the C5-hydroxyl group, leading to the closure of the pyranose ring[9].

Structural Characteristics

The three-dimensional structure of galactose this compound has been determined for several species, including humans, Lactococcus lactis, and Caenorhabditis elegans[8]. The human enzyme is a monomeric protein composed predominantly of β-sheets, forming an intricate array of 29 β-strands[6][7][8]. The active site is located in a shallow cleft on the protein surface, which allows for the accommodation of the sugar substrate[6][8]. The sugar ligand is surrounded by several amino acid residues that participate in binding and catalysis, including Asn-81, Arg-82, His-107, His-176, Asp-243, Gln-279, and Glu-307 in the human enzyme[6][8].

Quantitative Data

The kinetic parameters of this compound have been determined for various substrates and enzyme variants. These data provide insights into the enzyme's substrate specificity and catalytic efficiency.

Table 1: Kinetic Parameters of this compound from Different Organisms

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | α-D-Galactose | 4.0 | 1.84 x 104 | 4.6 x 106 | [13] |

| Escherichia coli | α-D-Glucose | 38 | 1.9 x 104 | 5.0 x 105 | [13] |

| Human | Galactose | - | 12000 | - | [14] |

| Hog Kidney Cortex | α-D-Glucose | 19 | - | - | [15] |

Table 2: Kinetic Parameters of Lactococcus lactis this compound and its Mutants

| Enzyme Variant | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Wild-type | D-Galactose | - | - | 1.85 x 105 | [11] |

| Wild-type | D-Glucose | - | - | 0.68 x 105 | [11] |

| H96N | D-Galactose | - | - | 4000-fold decrease | [11] |

| H170N | D-Galactose | Activity too low to measure | Activity too low to measure | Activity too low to measure | [11] |

| E304Q | D-Galactose | Nearly complete loss of activity | Nearly complete loss of activity | Nearly complete loss of activity | [11] |

| E304A | D-Galactose | Nearly complete loss of activity | Nearly complete loss of activity | Nearly complete loss of activity | [11] |

Experimental Protocols

The characterization of this compound involves several key experimental procedures, including protein purification, enzyme activity assays, and structural analysis.

Protein Purification

A common method for purifying recombinant this compound from an overexpression system like E. coli involves affinity chromatography.

Protocol for Purification of His-tagged this compound:

-

Cell Lysis: Resuspend E. coli cells overexpressing His-tagged this compound in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.1, 400 mM KCl, 5% glycerol, 1 mM β-mercaptoethanol, 0.5 mM PMSF, 30 mM imidazole)[16]. Lyse the cells by sonication or using a French press[16][17].

-

Clarification: Centrifuge the lysate at high speed (e.g., 25,000g for 30 minutes) to pellet cell debris[17].

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA sepharose column pre-equilibrated with lysis buffer[16].

-

Washing: Wash the column extensively with the lysis buffer to remove non-specifically bound proteins[16].

-

Elution: Elute the bound this compound with an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl pH 8.1, 400 mM KCl, 5% glycerol, 1 mM β-mercaptoethanol, 500 mM imidazole)[16].

-

Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM β-mercaptoethanol, 0.5 mM EDTA, 5 mM MgCl2, 20% glycerol) to remove imidazole and prepare for storage[16].

-

Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Enzyme Activity Assays

This compound activity can be measured using polarimetric or spectrophotometric methods.

Polarimetric Assay: This method directly measures the change in optical rotation as the α- and β-anomers of a sugar interconvert.

-

Reagents: Prepare a solution of the sugar substrate (e.g., α-D-glucose) in a suitable buffer (e.g., 5 mM EDTA, pH 7.4)[18].

-

Measurement: Place the substrate solution in a polarimeter cell at a constant temperature (e.g., 25°C) and record the initial optical rotation[18].

-

Enzyme Addition: Add a known amount of purified this compound to the cell, mix quickly, and record the change in optical rotation over time until equilibrium is reached[18].

-

Calculation: The rate of change in optical rotation is proportional to the enzyme activity.

Spectrophotometric Coupled Assay: This is an indirect assay that couples the production of the β-anomer to a dehydrogenase reaction that can be monitored by the change in absorbance of NAD(P)H.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 0.1 M Tris-HCl, pH 7.2), NAD⁺, and a dehydrogenase specific for the β-anomer of the sugar (e.g., glucose dehydrogenase for glucose)[19].

-

Substrate Addition: Add the α-anomer of the sugar substrate (e.g., α-D-glucose) to the reaction mixture[19].

-

Enzyme Initiation: Initiate the reaction by adding the this compound sample[19].

-

Monitoring: Monitor the increase in absorbance at 340 nm due to the formation of NADH as the β-anomer is produced and then oxidized by the dehydrogenase[19].

Structural Analysis by X-ray Crystallography

Determining the three-dimensional structure of this compound provides crucial insights into its mechanism.

-

Crystallization: Purified this compound is crystallized, often in the presence of a substrate or inhibitor, using techniques such as hanging drop vapor diffusion[11].

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded[11].

-

Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein are derived and a three-dimensional model is built[11].

Conclusion

Galactose this compound plays a fundamental role in carbohydrate metabolism by catalyzing the first step of the Leloir pathway. Its mechanism, involving a general acid-base catalysis facilitated by key glutamate and histidine residues, is well-characterized. The structural and kinetic data available for this compound from various organisms provide a solid foundation for understanding its function and for investigating its role in diseases such as galactosemia. The detailed experimental protocols outlined in this guide are intended to facilitate further research into this important enzyme, with potential applications in the development of diagnostics and therapeutics for related metabolic disorders.

References

- 1. Leloir pathway - Wikipedia [en.wikipedia.org]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. medlink.com [medlink.com]

- 6. researchgate.net [researchgate.net]

- 7. The structural and molecular biology of type IV galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular structure of human galactose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. The catalytic mechanism of galactose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The catalytic mechanism of galactose this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galactose this compound - Wikipedia [en.wikipedia.org]

- 13. Galactose this compound: pH dependence of enzymatic mutarotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. Purification and characterization of multiple forms of this compound from hog kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. static.igem.org [static.igem.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. oyceu.com [oyceu.com]

The Pivotal Role of Mutarotase in the Leloir Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose metabolism is a fundamental biological process, and its primary route in most organisms is the Leloir pathway. This pathway is critical for the conversion of galactose into glucose-1-phosphate, a key intermediate in glycolysis and other metabolic processes. The inaugural step of this pathway is catalyzed by galactose mutarotase (GALM), an enzyme that ensures the provision of the correct anomer of galactose for the subsequent enzymatic reactions. This technical guide provides an in-depth exploration of the role of this compound in the Leloir pathway, detailing its mechanism, kinetics, and clinical significance. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in galactose metabolism and related disorders.

Introduction to the Leloir Pathway

The Leloir pathway is a four-step metabolic route that facilitates the conversion of galactose to glucose-1-phosphate.[1] The key enzymes involved are galactose this compound, galactokinase, galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).[2][3] This pathway is not only central to energy metabolism but also provides precursors for the synthesis of glycoproteins and glycolipids.[4] Dysregulation of the Leloir pathway can lead to serious metabolic disorders, most notably galactosemia.[4][5]

The Essential First Step: The Role of this compound

The Leloir pathway begins with the conversion of β-D-galactose to α-D-galactose, a reaction catalyzed by galactose this compound (also known as aldose-1-epimerase).[6][7] This initial step is crucial because the subsequent enzyme in the pathway, galactokinase, is specific for the α-anomer of galactose.[2][4] Lactose, a primary dietary source of galactose, is hydrolyzed to glucose and β-D-galactose.[2] this compound, therefore, acts as a gatekeeper, ensuring a continuous supply of the correct substrate for entry into the Leloir pathway.[3]

Catalytic Mechanism of this compound

The catalytic mechanism of galactose this compound involves a general acid-base catalysis mechanism.[6][8] Key amino acid residues in the active site are responsible for the interconversion of the galactose anomers. In Lactococcus lactis, Glu 304 acts as the catalytic base, abstracting a proton from the C-1 hydroxyl group of the sugar, while His 170 serves as the catalytic acid, protonating the C-5 ring oxygen.[6][8] Other residues, such as His 96 and Asp 243, are important for the proper positioning of the substrate within the active site.[6][8]

Quantitative Data on this compound Activity

The efficiency of this compound can be described by its kinetic parameters. These values are crucial for understanding the enzyme's function under physiological conditions and for developing potential therapeutic interventions.

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | α-D-Galactose | 4.0 | 1.84 x 104 | 4.6 x 106 | [9] |

| Escherichia coli | α-D-Glucose | 38 | 1.9 x 104 | 5.0 x 105 | [9] |

| Lactococcus lactis | D-Galactose | 2.0 | 3700 | 1.85 x 106 | [6] |

| Lactococcus lactis | D-Glucose | 70 | 430 | 6.1 x 103 | [6] |

| Homo sapiens | D-Galactose | - | 12000 | - | [3] |

Experimental Protocols

This compound Activity Assay (Polarimetric Method)

This protocol is based on the method described by Sigma-Aldrich for the continuous polarimetric determination of this compound activity.

Principle: The enzymatic conversion of α-D-glucose to β-D-glucose results in a change in the optical rotation of the solution, which can be monitored over time using a polarimeter.

Reagents:

-

5 mM Ethylenediaminetetraacetic Acid (EDTA) solution, pH 7.4 at 25°C.

-

α-D-(+)-Glucose.

-

This compound enzyme solution (125 - 250 units/ml in cold 5 mM EDTA, pH 7.4).

Procedure:

-

Calibrate a polarimeter with a 10 cm cell at 589 nm (Na Lamp) at 25°C.

-

Prepare the reaction mixture by dissolving 100 mg of α-D-(+)-Glucose in 9.90 ml of 5 mM EDTA solution, pH 7.4.

-

Initiate the reaction by adding 0.10 ml of the this compound enzyme solution to the reaction mixture at time zero.

-

Quickly mix by swirling and transfer the solution to the polarimeter cell.

-

Record the optical rotation at 30-second intervals for 10 minutes.

-

Determine the change in rotation per minute from the linear portion of the curve.

-

Calculate the enzyme activity based on the rate of change of rotation, where one unit is defined as the amount of enzyme that increases the spontaneous mutarotation of α-D-glucose to β-D-glucose by 1.0 µmole per minute at pH 7.4 at 25°C.

Visualizing the Leloir Pathway and this compound's Role

To better understand the flow of substrates and the central position of this compound, the following diagrams illustrate the Leloir pathway and the logical relationship of the initial conversion.

Caption: The Leloir Pathway for Galactose Metabolism.

Caption: Catalytic Mechanism of Galactose this compound.

Clinical Significance and Drug Development Implications

Deficiency in galactose this compound activity leads to a rare metabolic disorder known as Galactosemia type IV.[5][10] Patients with this condition can present with congenital cataracts.[10][11] While a galactose-restricted diet is the primary treatment, understanding the structure and function of this compound opens avenues for the development of novel therapeutic strategies.

For drug development professionals, this compound represents a potential target for modulating galactose metabolism. For instance, in conditions where galactose accumulation is toxic, inhibitors of this compound could be explored. Conversely, in cases of partial this compound deficiency, pharmacological chaperones that stabilize the enzyme and enhance its residual activity could be a viable therapeutic approach. A thorough understanding of the enzyme's kinetics and structure is paramount for the rational design of such therapeutic agents.

Conclusion

Galactose this compound plays an indispensable role in initiating the Leloir pathway by providing the correct anomeric form of galactose. Its catalytic mechanism is well-characterized, and its kinetic properties have been determined for several organisms. The clinical relevance of this compound is underscored by its association with galactosemia. For researchers and drug development professionals, a deep understanding of this compound enzymology provides a solid foundation for investigating galactose metabolism and for designing novel therapies for related metabolic disorders. The data and protocols presented in this guide offer a comprehensive resource to support these endeavors.

References

- 1. Leloir pathway - Wikipedia [en.wikipedia.org]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. uniprot.org [uniprot.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Orphanet: Galactose this compound deficiency [orpha.net]

- 6. The catalytic mechanism of galactose this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galactose this compound - Wikipedia [en.wikipedia.org]

- 8. The catalytic mechanism of galactose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Galactose this compound: pH dependence of enzymatic mutarotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalgenes.org [globalgenes.org]

- 11. Two siblings with galactose this compound deficiency: Clinical differences - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Architecture of Human Galactose Mutarotase: A Structural and Methodological Guide

For Immediate Release

MADISON, WI – A comprehensive technical guide detailing the crystal structure of human galactose mutarotase (hGALM), a key enzyme in galactose metabolism, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the enzyme's three-dimensional structure, the experimental protocols used to determine it, and its functional implications, particularly in the context of the Leloir pathway and the metabolic disorder galactosemia.

Human galactose this compound, also known as aldose-1-epimerase, catalyzes the interconversion of β-D-galactose to α-D-galactose, the first and crucial step in the Leloir pathway for galactose metabolism.[1][2][3] Understanding the intricate structure of this enzyme is paramount for developing therapeutic strategies for galactosemia, a genetic disorder caused by impaired galactose metabolism.[1][4]

The crystal structure of human galactose this compound has been determined in both its apoform and in complex with its substrate, D-galactose, revealing a complex architecture predominantly composed of β-strands.[5][6][7] The apoenzyme structure was resolved to a resolution of 2.20 Å.[5] The polypeptide chain of hGALM folds into an intricate arrangement of 29 β-strands, 25 classic reverse turns, and two small α-helices.[5][6][7] A notable feature of the structure is the presence of two cis-peptide bonds at Arg-78 and Pro-103.[5][6]

The active site of the enzyme is a shallow cleft where the galactose substrate binds.[4][5][7] Key amino acid residues—Asn-81, Arg-82, His-107, His-176, Asp-243, Gln-279, and Glu-307—are crucial for substrate recognition and binding.[4][5][6] The catalytic mechanism involves a general acid-base catalysis, with Glu-307 acting as the catalytic base and His-176 serving as the catalytic acid.[4][5][8]

This guide provides detailed experimental protocols for the expression, purification, crystallization, and X-ray diffraction data collection of human galactose this compound, offering a valuable resource for structural biologists and biochemists. The methodologies outlined herein are based on the foundational work that led to the elucidation of the hGALM structure.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data from the X-ray crystallographic analysis of the apo human galactose this compound.

| Data Collection Statistics (PDB ID: 1SNZ) | |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.20 Å |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions | |

| a | 45.16 Å |

| b | 63.85 Å |

| c | 64.91 Å |

| α | 90.00° |

| β | 110.10° |

| γ | 90.00° |

| Refinement Statistics (PDB ID: 1SNZ) | |

| R-Value Work | 0.172 |

| R-Value Free | 0.201 |

| Total Structure Weight | 76.01 kDa |

| Atom Count | 5,639 |

| Modeled Residue Count | 686 |

Experimental Protocols

Protein Expression and Purification

The expression and purification of human galactose this compound were carried out using an E. coli expression system, a common and effective method for producing recombinant proteins.

-

Expression: The gene encoding human galactose this compound was cloned into a suitable expression vector (e.g., pET28-MRO) and transformed into E. coli cells. The cells were grown in a suitable medium and protein expression was induced.

-

Cell Lysis and Clarification: The bacterial cells were harvested and resuspended in a lysis buffer. The cells were then lysed, and the resulting lysate was clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate was loaded onto a chromatography column with a resin that specifically binds to a tag on the recombinant protein (e.g., a His-tag). This step allows for the initial capture and purification of the target protein.

-

Further Purification: The protein was further purified using additional chromatography steps, such as ion-exchange and size-exclusion chromatography, to achieve a high degree of purity.

Crystallization

Single crystals of human galactose this compound suitable for X-ray diffraction were grown using the vapor diffusion method.

-

Protein Concentration: The purified protein was concentrated to a typical concentration of 17.5 mg/mL.[9]

-

Crystallization Setup: The concentrated protein solution was mixed with a precipitant solution in a hanging or sitting drop setup. For the related Lactococcus lactis enzyme, crystals were grown at 4°C against a precipitant solution containing 15%–19% poly(ethylene glycol) 5000 methyl ether and 100 mM MES (pH 6.0).[9]

-

Crystal Growth: The drops were equilibrated against a larger reservoir of the precipitant solution, allowing for the slow precipitation of the protein and the formation of well-ordered crystals over time.

X-ray Data Collection and Processing

-

Crystal Soaking (for ligand-bound structures): To obtain the structure of the enzyme in complex with its substrate, crystals of the apoenzyme were soaked in a solution containing the sugar ligand.[9] For example, crystals can be equilibrated in a synthetic mother liquor composed of 20% poly(ethylene glycol) 5000 methyl ether, 200 mM NaCl, 100 mM MES (pH 6.0), and 100 mM of the desired sugar.[9]

-

Cryo-protection: Before data collection, the crystals were typically transferred to a cryoprotectant solution to prevent ice formation when flash-cooled in liquid nitrogen.

-

Data Collection: X-ray diffraction data were collected at a synchrotron source or with an in-house X-ray generator.[9] The crystals were exposed to a monochromatic X-ray beam, and the resulting diffraction pattern was recorded on a detector.

-

Data Processing: The collected diffraction images were processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

Visualizing Key Pathways and Workflows

To better illustrate the biological context and experimental procedures, the following diagrams have been generated.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Galactose this compound - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. Molecular structure of human galactose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 9. The catalytic mechanism of galactose this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Active Site Residues of Mutarotase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the active site of the mutarotase enzyme, also known as aldose-1-epimerase. This compound plays a crucial role in carbohydrate metabolism by catalyzing the interconversion of α- and β-anomers of monosaccharides, such as D-glucose and D-galactose. Understanding the intricacies of its active site, including the key amino acid residues involved in substrate binding and catalysis, is paramount for the development of novel therapeutics targeting metabolic disorders and infectious diseases where this enzyme is a key player. This document details the catalytic mechanism, summarizes key kinetic data from site-directed mutagenesis studies, and outlines the experimental protocols used to elucidate the function of these critical residues.

The this compound Active Site: Key Residues and Catalytic Mechanism

The active site of this compound is a well-defined pocket that facilitates the efficient conversion of sugar anomers. Extensive research, primarily through X-ray crystallography and site-directed mutagenesis studies on this compound from Lactococcus lactis and humans, has identified four principal amino acid residues that are intimately involved in the enzyme's function.[1][2][3][4] These residues can be categorized into two functional groups: those directly involved in the catalytic reaction and those essential for proper substrate positioning.

Catalytic Residues:

-

Glutamic Acid (Glu304 in L. lactis, Glu307 in humans): This residue functions as the catalytic base.[1][2][4][5] It initiates the reaction by abstracting a proton from the C-1 hydroxyl group of the sugar substrate.[1][2]

-

Histidine (His170 in L. lactis, His176 in humans): Acting as the catalytic acid, this histidine residue donates a proton to the C-5 ring oxygen of the sugar, facilitating the opening of the pyranose ring.[1][2][4][5]

Substrate Positioning Residues:

-

Histidine (His96 in L. lactis): This residue is crucial for the correct orientation of the substrate within the active site, ensuring that the C-1 hydroxyl and C-5 ring oxygen are appropriately positioned for the catalytic action of Glu304 and His170.[1][2]

-

Aspartic Acid (Asp243 in L. lactis): Similar to His96, Asp243 plays a vital role in substrate binding and positioning.[1][2]

In addition to these four key residues, studies on human this compound have identified other residues, including Asn-81, Arg-82, His-107, and Gln-279, that surround the sugar ligand in the active site, contributing to the overall binding affinity and specificity.[4]

The proposed catalytic mechanism, a general acid-base catalysis, involves a concerted action of the catalytic dyad. The process begins with the deprotonation of the C-1 hydroxyl by the catalytic base (Glu304/307) and protonation of the ring oxygen by the catalytic acid (His170/176). This leads to the formation of a transient open-chain intermediate. The sugar can then rotate around the C1-C2 bond, followed by ring closure to form the other anomer, with the catalytic residues reverting to their original protonation states.

References

- 1. The catalytic mechanism of galactose this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The catalytic mechanism of galactose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Further Elucidation of Galactose Utilization in Lactococcus lactis MG1363 [frontiersin.org]

GALM gene mutation and type IV galactosemia

An In-depth Technical Guide on GALM Gene Mutation and Type IV Galactosemia

Audience: Researchers, scientists, and drug development professionals.

Abstract

Galactosemia is an inborn error of carbohydrate metabolism. While classic galactosemia (Type I) caused by GALT deficiency is well-characterized, other rarer forms exist. Type IV galactosemia, a recently identified disorder, results from mutations in the GALM gene, which encodes the enzyme galactose mutarotase.[1][2] This enzyme catalyzes the first step in the Leloir pathway, the interconversion of β-D-galactose to α-D-galactose.[3][4][5] Clinically, Type IV galactosemia presents as a relatively mild phenotype, with early-onset cataracts being the most consistent symptom, similar to Type II galactosemia (galactokinase deficiency).[1][6][7] Unlike classic galactosemia, severe neonatal complications like liver failure or sepsis are typically absent.[8] Diagnosis is often initiated by newborn screening that reveals elevated galactose levels with normal activity of other Leloir pathway enzymes, and is confirmed by molecular analysis of the GALM gene.[2][9] This guide provides a comprehensive technical overview of the GALM enzyme, the pathophysiology of Type IV galactosemia, known genetic variants, detailed experimental protocols for diagnosis and research, and current therapeutic approaches.

The Role of Galactose this compound (GALM) in Galactose Metabolism

Galactose, primarily derived from lactose, is a critical carbohydrate that is metabolized into glucose via the Leloir pathway.[10] This pathway involves a series of four key enzymatic reactions.

1.1. The Leloir Pathway The entry of galactose into glycolysis requires its conversion to glucose-1-phosphate.[10] This process is initiated by galactose this compound (GALM), an aldose 1-epimerase.[4][10] GALM catalyzes the reversible conversion of β-D-galactose into its anomer, α-D-galactose.[11] The α-form is the specific substrate for the subsequent enzyme, galactokinase (GALK1), which phosphorylates it to galactose-1-phosphate (Gal-1-P).[10][12] Gal-1-P is then converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT). Finally, UDP-galactose-4-epimerase (GALE) converts UDP-galactose to UDP-glucose, which can enter various metabolic pathways.[5] A deficiency in any of these enzymes leads to a form of galactosemia.[2]

1.2. GALM Enzyme: Structure and Function The human GALM gene is located on chromosome 2p22.1.[10] The enzyme, galactose this compound, is a monomeric protein primarily composed of β-sheets.[1][13] Its catalytic mechanism involves a histidine residue (His 170) acting as a catalytic acid and a glutamate residue (Glu 304) as a catalytic base.[1][4] These residues facilitate the opening of the pyranose ring of D-galactose, allowing for the interconversion between the α and β anomers.[14] By maintaining the equilibrium between the two forms, GALM ensures a steady supply of α-D-galactose for the GALK1 enzyme, thereby committing galactose to the Leloir pathway.[11]

Type IV Galactosemia: Clinical and Biochemical Profile

Type IV galactosemia is an autosomal recessive disorder caused by biallelic pathogenic variants in the GALM gene.[2][15] It is a relatively new and mild form of galactosemia.[7]

2.1. Clinical Manifestations The primary and most consistently reported clinical feature of GALM deficiency is the development of bilateral cataracts in infancy or early childhood.[6][8] This symptom arises from the accumulation of galactitol, a toxic alcohol produced from excess galactose via the aldose reductase pathway.[6] Unlike classic galactosemia (Type I), patients with Type IV do not typically exhibit severe neonatal symptoms such as jaundice, hepatomegaly, vomiting, or failure to thrive.[8][16] Long-term complications like intellectual disability and primary ovarian insufficiency have not been reported, though more data on adult patients are needed.[6]

2.2. Biochemical Findings Newborn screening often provides the first indication of GALM deficiency. The key biochemical marker is a mild to moderate elevation of total blood galactose.[6] However, the activity of GALT, GALK1, and GALE enzymes is normal, which distinguishes it from Types I, II, and III galactosemia.[9]

| Parameter | Type IV Galactosemia (GALM) | Type I (GALT) | Type II (GALK1) | Type III (GALE) |

| Deficient Enzyme | Galactose this compound | Gal-1-P Uridylyltransferase | Galactokinase | UDP-Gal-4-Epimerase |

| Blood Galactose | Mildly Elevated | Highly Elevated | Highly Elevated | Elevated |

| Galactose-1-P | Normal to slightly elevated | Highly Elevated | Normal | Elevated |

| Primary Symptom | Cataracts[6][8] | Neonatal toxicity, liver failure, cataracts, long-term complications[16] | Cataracts[17] | Variable; from asymptomatic to severe systemic illness[17] |

| Inheritance | Autosomal Recessive[15] | Autosomal Recessive[18] | Autosomal Recessive[19] | Autosomal Recessive[19] |

Known GALM Gene Mutations

Several pathogenic variants in the GALM gene have been identified that lead to Type IV galactosemia. These mutations include nonsense, frameshift, and missense variants that result in reduced or absent enzyme activity, often due to protein instability.[15]

| Variant | Type | Consequence | Reference |

| p.Arg82 | Nonsense | Premature termination codon, unstable protein | [15] |

| p.Ile99Leufs46 | Frameshift | Premature termination codon, unstable protein | [15] |

| p.Trp311* | Nonsense | Premature termination codon, unstable protein | [15] |

| p.Gly142Arg | Missense | Unstable protein | [15] |

| p.Arg267Gly | Missense | Unstable protein | [15] |

| p.Gly277Arg | Missense | Associated with cataracts | [7] |

Experimental Protocols

Accurate diagnosis and research into Type IV galactosemia rely on precise molecular and biochemical methods.

4.1. Diagnostic Workflow The diagnostic process typically begins with an abnormal newborn screen and proceeds to definitive genetic testing.

4.2. Molecular Genetic Testing Protocol: GALM Gene Sequencing

Objective: To identify pathogenic variants in the GALM gene.

Methodology:

-

Sample Collection: Collect a whole blood sample (3-5 mL) in an EDTA tube. Buccal swabs or saliva can be used as alternative sources of genomic DNA.[20]

-

DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit) following the manufacturer's protocol. Assess DNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

-

Primer Design and PCR Amplification: Design primers to amplify all coding exons and adjacent intron-exon boundaries of the GALM gene (RefSeq: NM_138801). Perform Polymerase Chain Reaction (PCR) using a high-fidelity DNA polymerase to generate amplicons for sequencing.

-

Sequencing:

-

Sanger Sequencing: Purify PCR products and sequence them using a capillary sequencing platform (e.g., Applied Biosystems 3730xl). This method is used to confirm specific variants or for single-gene analysis.[21]

-

Next-Generation Sequencing (NGS): For broader analysis, use a targeted gene panel that includes GALM or whole-exome sequencing.[20][22] Prepare a sequencing library from the genomic DNA and sequence on a platform like an Illumina MiSeq or NovaSeq.

-

-

Data Analysis: Align sequencing reads to the human reference genome. Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Annotate variants using databases such as ClinVar, HGMD, and gnomAD. Classify variants according to ACMG/AMP guidelines (pathogenic, likely pathogenic, VUS, likely benign, benign).

-

Deletion/Duplication Analysis: If sequencing does not yield two pathogenic variants in a patient with a strong clinical presentation, perform deletion/duplication analysis using methods like Multiplex Ligation-dependent Probe Amplification (MLPA) or NGS-based copy number variation (CNV) analysis to detect larger structural variants.[21]

4.3. Biochemical Assay Protocol: GALM Enzyme Activity (Representative Method)

Objective: To measure the functional activity of the GALM enzyme in patient-derived cells (e.g., fibroblasts, lymphocytes).

Principle: This is a coupled enzyme assay. GALM converts β-D-galactose to α-D-galactose. The production of α-D-galactose is then measured by coupling it to the GALK1 reaction, which consumes ATP. The depletion of ATP can be monitored using a luciferase-based bioluminescence assay (e.g., Promega Kinase-Glo®). Lower GALM activity will result in a slower rate of ATP depletion.

Methodology:

-

Lysate Preparation: Culture patient-derived fibroblasts or isolate lymphocytes. Lyse the cells in a suitable buffer (e.g., hypotonic lysis buffer with protease inhibitors) on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic proteins, including GALM. Determine the total protein concentration of the lysate using a Bradford or BCA assay.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT). For each reaction, prepare a master mix containing:

-

Reaction Buffer

-

β-D-galactose (substrate for GALM)

-

ATP (substrate for GALK1)

-

Recombinant human GALK1 enzyme

-

-

Assay Procedure:

-

Pipette the reaction master mix into wells of a 96-well opaque plate suitable for luminescence readings.

-

Add a standardized amount of cell lysate (e.g., 20 µg of total protein) to each well to initiate the reaction. Include a negative control (lysate from a confirmed GALM-deficient patient or heat-inactivated lysate) and a positive control (lysate from a healthy individual).

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells (if not already lysed) and contains luciferase and luciferin to measure the remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: The luminescent signal is inversely proportional to the combined GALM/GALK1 activity. Calculate the rate of ATP consumption by comparing the signal in sample wells to a standard curve. Express GALM activity as a percentage of the activity measured in the healthy control lysate.

Therapeutic Strategies and Management

5.1. Current Standard of Care The primary treatment for Type IV galactosemia is the implementation of a galactose-restricted diet.[9][15] This involves eliminating milk and dairy products, which are the main sources of lactose.[23] For infants, a soy-based or other galactose-free formula is required.[9] Given the mild phenotype and variability in clinical presentation, the stringency and duration of the diet may be assessed on a case-by-case basis.[15][23] Early dietary intervention is crucial for preventing or resolving cataracts.[6]

5.2. Future and Investigational Therapies While dietary management is effective for the acute symptoms of galactosemias, research into novel therapies is ongoing, particularly for the more severe forms of the disease. These approaches could potentially be adapted for GALM deficiency if long-term complications become apparent.

-

Pharmacological Chaperones: Small molecules designed to bind to misfolded mutant enzymes and restore their proper conformation and function. This approach could be beneficial for missense mutations that cause protein instability.[24]

-

Gene Therapy: Aims to restore enzyme activity by introducing a functional copy of the deficient gene (e.g., GALM) using viral vectors, such as adeno-associated viruses (AAVs).[23]

-

mRNA Therapy: Involves administering synthetic mRNA encoding the functional enzyme, allowing the patient's cells to transiently produce the correct protein.[25]

While animal models have been developed for classic galactosemia, specific models for GALM deficiency are needed to test the efficacy and safety of these advanced therapeutic strategies.[26][27]

Conclusion

Type IV galactosemia, caused by mutations in the GALM gene, is a distinct clinical entity characterized by a mild phenotype dominated by cataracts. Its discovery has expanded the understanding of galactose metabolism disorders and highlights the importance of comprehensive genetic analysis when newborn screening reveals hypergalactosemia with normal GALT, GALK1, and GALE activity. For researchers and drug developers, the unstable nature of many mutant GALM proteins suggests that strategies like pharmacological chaperones could be a promising avenue for future therapeutic development. Further long-term studies of affected individuals are necessary to fully delineate the clinical spectrum of this rare disorder.

References

- 1. The structural and molecular biology of type IV galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Galactose this compound - Proteopedia, life in 3D [proteopedia.org]

- 4. Galactose this compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Discovery of GALM Deficiency (Type IV Galactosemia) and Newborn Screening System for Galactosemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Galactosemia 4 | About the Disease | GARD [rarediseases.info.nih.gov]

- 9. ncdhhs.gov [ncdhhs.gov]

- 10. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. uniprot.org [uniprot.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. omicsonline.org [omicsonline.org]

- 15. mdpi.com [mdpi.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. Invitae Galactosemia Panel - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]

- 21. GALM Single Gene | Fulgent Genetics [fulgentgenetics.com]

- 22. GALM | Test catalog | Invitae [invitae.com]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Pathophysiology and targets for treatment in hereditary galactosemia: A systematic review of animal and cellular models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Animal model for studies of galactosemia - Judith Fridovich-Keil [grantome.com]

Substrate Specificity of Aldose 1-Epimerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldose 1-epimerase (EC 5.1.3.3), also known as mutarotase, is a crucial enzyme in carbohydrate metabolism. It catalyzes the interconversion of the α- and β-anomers of various aldose sugars, ensuring the availability of the correct anomer for subsequent enzymatic reactions. This technical guide provides an in-depth analysis of the substrate specificity of aldose 1-epimerase, presenting quantitative kinetic data, detailed experimental protocols for activity assessment, and visualizations of its metabolic context and experimental workflows. This information is vital for researchers studying carbohydrate metabolism, enzymology, and for professionals involved in the development of drugs targeting metabolic pathways.

Introduction

Common hexose sugars, such as glucose and galactose, exist in aqueous solutions as an equilibrium mixture of two primary cyclic hemiacetal forms: the α- and β-anomers.[1] This spontaneous interconversion is known as mutarotation. While this process occurs spontaneously, the rate is often insufficient for the demands of cellular metabolism. Many enzymes in carbohydrate pathways exhibit strict stereospecificity for one anomer.[1] For instance, the first enzyme in the Leloir pathway of galactose metabolism, galactokinase, specifically requires α-D-galactose.[2]

Aldose 1-epimerase (AEP) plays a vital role by accelerating the rate of mutarotation, ensuring a rapid equilibrium and a steady supply of the required anomer.[1][3] The enzyme is found across all domains of life, from bacteria to humans.[1] In Saccharomyces cerevisiae, the this compound activity is part of a bifunctional protein, Gal10p, which also contains UDP-galactose 4-epimerase activity.[2][4][5] Understanding the substrate specificity of AEP is fundamental to comprehending the regulation and flux of monosaccharides through key metabolic routes like the Leloir pathway.

Quantitative Analysis of Substrate Specificity

The substrate specificity of aldose 1-epimerase is determined by comparing its kinetic parameters with various monosaccharide substrates. The specificity constant (kcat/Km) is the most effective measure for comparing the catalytic efficiency of an enzyme with different substrates. The data below summarizes the kinetic parameters for human aldose 1-epimerase and the homologous this compound domain of Gal10p from Saccharomyces cerevisiae.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human | D-Galactose | 37 | 12,000 | 3.24 x 105 | [1] |

| Human | D-Glucose | - | - | 5.6 x 104 | [1][6] |

| S. cerevisiae (Gal10p) | D-Galactose | - | - | 6.8 x 104 | [2] |

| S. cerevisiae (Gal10p) | D-Glucose | - | - | ~7.6 x 102 | [2] |

Note: A dash (-) indicates that the specific value was not reported in the cited literature. The kcat/Km for S. cerevisiae with D-Glucose was calculated based on the reported 90-fold preference for galactose over glucose.[2]

The data clearly indicates that both the human and yeast enzymes have a strong preference for D-galactose over D-glucose, as evidenced by their higher specificity constants.[1][2] This preference underscores the enzyme's critical role in the Leloir pathway for galactose metabolism.

Metabolic Context: The Leloir Pathway

Aldose 1-epimerase initiates the Leloir pathway, which converts galactose into glucose-1-phosphate, a metabolite that can enter glycolysis. The enzyme's function is to convert the β-D-galactose, typically produced from the hydrolysis of lactose, into α-D-galactose, the exclusive substrate for galactokinase.[2][7]

Figure 1: The Leloir Pathway for Galactose Metabolism.

Experimental Protocols

The activity of aldose 1-epimerase can be determined using several methods. The two most common approaches are the direct polarimetric assay and the indirect coupled spectrophotometric assay.

Polarimetric Assay

This classical method directly measures the change in the optical rotation of a sugar solution as it converts from one anomeric form to another. The enzyme accelerates this change.

Principle: The α and β anomers of a sugar have different specific optical rotations. A polarimeter can track the change in rotation of plane-polarized light passing through the sample over time. The initial rate of change is proportional to the enzyme activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 5 mM EDTA, pH 7.4.

-

Substrate Stock: Prepare a fresh solution of high-purity α-D-glucose (e.g., 1% w/v) in the assay buffer.

-

Enzyme Solution: Prepare a solution of aldose 1-epimerase in cold assay buffer to a concentration of 125-250 units/ml immediately before use.[2]

-

-

Spontaneous Mutarotation (Control):

-

Calibrate a polarimeter at 589 nm and 25°C.

-

Rapidly dissolve the α-D-glucose in the assay buffer.

-

Transfer the solution to a 10 cm polarimeter cell and immediately begin recording the optical rotation at 30-second intervals for at least 10 minutes to determine the spontaneous rate of mutarotation.[2]

-

-

Enzymatic Reaction:

-

To the freshly prepared substrate solution, add a small volume (e.g., 100 µL for a 10 mL total volume) of the enzyme solution at time zero.[2]

-

Mix quickly by inversion and transfer to the polarimeter cell.

-

Record the optical rotation over time as done for the spontaneous reaction.

-

-

Data Analysis:

-

Plot optical rotation versus time for both the spontaneous and enzymatic reactions.

-

Calculate the initial rate (first few minutes) for both reactions.

-

Subtract the spontaneous rate from the enzymatic rate to determine the enzyme-catalyzed rate.

-

One unit of activity is defined as the amount of enzyme that increases the spontaneous mutarotation rate by 1.0 µmole per minute under the specified conditions.[2]

-

Coupled Spectrophotometric Assay

This method is often more sensitive and amenable to high-throughput screening. It couples the formation of a specific anomer to a dehydrogenase enzyme that reduces NAD⁺ or oxidizes NADH, which can be monitored by a spectrophotometer at 340 nm.

Principle: To measure the conversion of α-D-galactose to β-D-galactose, the reaction is coupled with β-D-galactose dehydrogenase. As β-D-galactose is formed by aldose 1-epimerase, it is immediately oxidized by the dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is directly proportional to the rate of the aldose 1-epimerase reaction.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 10 mM HEPES-NaOH, pH 8.0.

-

Substrate Stock: A solution of α-D-galactose of known concentration in assay buffer.

-

Coupling Enzyme: A solution of β-D-galactose dehydrogenase.

-

Cofactor: A solution of NAD⁺ (e.g., 3 mM final concentration).[6]

-

Enzyme Solution: A solution of aldose 1-epimerase of unknown activity.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, NAD⁺ solution, and the coupling dehydrogenase enzyme.

-

Add the α-D-galactose substrate solution and mix. Place the cuvette in a spectrophotometer set to 340 nm and 27°C and monitor the baseline absorbance.[6]

-

Initiate the reaction by adding a small volume of the aldose 1-epimerase solution.

-

Immediately begin recording the absorbance at 340 nm over time for several minutes.

-

-

Data Analysis:

-

Plot absorbance at 340 nm versus time.

-

Determine the initial linear rate of reaction (ΔAbs/min).

-

Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹) to convert the rate from absorbance units per minute to moles of product formed per minute.

-

To determine kinetic parameters (Km and kcat), repeat the assay with varying concentrations of the substrate (α-D-galactose).

-

Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation.[1]

-

Figure 2: Workflow for the Coupled Spectrophotometric Assay.

Conclusion

Aldose 1-epimerase exhibits distinct substrate specificity, with a clear preference for D-galactose, particularly in organisms that rely on the Leloir pathway for galactose catabolism. The quantitative data presented herein highlights this preference in both human and yeast enzymes. The detailed experimental protocols provide researchers with robust methods to assess enzyme activity and further investigate its substrate range and kinetic properties. A thorough understanding of this enzyme's function and specificity is essential for elucidating the fine control of carbohydrate metabolism and for developing therapeutic strategies for metabolic disorders such as galactosemia.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Functional analysis of disease-causing mutations in human galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymorphisms in the yeast galactose sensor underlie a natural continuum of nutrient-decision phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Spontaneous vs. Enzyme-Catalyzed Mutarotation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetics of spontaneous and enzyme-catalyzed mutarotation of sugars. Mutarotation, the change in optical rotation that occurs when a sugar is dissolved in a solvent, is a fundamental process in carbohydrate chemistry and biology. Understanding the rates of both the spontaneous and enzyme-facilitated interconversion of anomers is critical for various fields, including drug development, food science, and metabolic research. This document details the quantitative kinetic data, experimental protocols for measuring mutarotation, and the mechanisms governing this phenomenon.

Introduction to Mutarotation

When a crystalline monosaccharide is dissolved in an aqueous solution, the specific optical rotation of the solution changes over time until it reaches a constant value. This phenomenon, known as mutarotation, is the result of the interconversion between the α and β anomers of the sugar, which exist in equilibrium with the open-chain aldehyde or ketone form.[1] For D-glucose, this equilibrium in water at room temperature consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose.[1] While this process occurs spontaneously, it can be significantly accelerated by acid or base catalysis, or by the action of enzymes called mutarotases (aldose 1-epimerases, EC 5.1.3.3).[1][2]

Quantitative Analysis of Mutarotation Rates

The rate of mutarotation can be quantified by determining the first-order rate constant (k) for the interconversion of the anomers. The following tables summarize the available quantitative data for both spontaneous and enzyme-catalyzed mutarotation of various sugars.

Spontaneous Mutarotation Rates

The rate of spontaneous mutarotation is influenced by factors such as temperature, pH, and the specific sugar structure.[1][3]

| Sugar | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Reference(s) |

| α-D-Glucose | 10.2 | 9.4 x 10⁻⁵ | 67.7 | [3] |

| α-D-Glucose | 20.2 | 2.45 x 10⁻⁴ | 67.2 | [3] |

| α-D-Glucose | 18 | 2.16 x 10⁻⁴ | Not Reported | [4] |

| β-D-Fructose | 313 K (40°C) | 4.57 x 10⁻⁵ | Not Reported | [5] |

| β-D-Fructose | 318 K (45°C) | 1.12 x 10⁻⁴ | Not Reported | [5] |

| β-D-Fructose | 323 K (50°C) | Not Reported | Not Reported | [5] |

Enzyme-Catalyzed Mutarotation Rates

Mutarotases, or aldose 1-epimerases, are enzymes that significantly accelerate the rate of mutarotation.[2] These enzymes play important roles in carbohydrate metabolism.[6][7] The kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat), describe the efficiency of the enzyme.

| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference(s) |

| Escherichia coli | α-D-Galactose | 4.0 | 1.84 x 10⁴ | 4.6 x 10⁶ | 7.0 | 27 | [8] |

| Escherichia coli | α-D-Glucose | 38 | 1.9 x 10⁴ | 5.0 x 10⁵ | 7.0 | 27 | [8] |

| Human | D-Galactose | 37 | 1.2 x 10⁴ | 3.4 x 10⁵ | 7.4 | Room Temp | [8] |

| Human | D-Glucose | Not Reported | Not Reported | 9.0 x 10⁴ | 7.4 | Room Temp | [8] |

| Bovine Liver | α-D-Glucose | 50 | 1200 units/mg | Not Reported | 5.0-7.0 | Not Reported | [9] |

Experimental Protocols

Accurate measurement of mutarotation rates is crucial for comparative studies. The following sections detail the methodologies for determining both spontaneous and enzyme-catalyzed mutarotation rates.

Measurement of Spontaneous Mutarotation by Polarimetry

Polarimetry is the classical method for monitoring mutarotation by measuring the change in optical rotation of a sugar solution over time.[10]

Materials:

-

Polarimeter

-

Polarimeter cell (10 cm path length)

-

Sodium lamp (589 nm)

-

Thermostated water bath

-

Volumetric flasks

-

Analytical balance

-

Stopwatch

-

Sugar (e.g., α-D-glucose)

-

Solvent (e.g., deionized water or buffer)

Procedure:

-

Calibrate the polarimeter with the solvent to be used in the experiment.

-

Prepare a solution of the sugar in the chosen solvent at a known concentration. Start the stopwatch immediately upon dissolution.

-

Quickly transfer the solution to the polarimeter cell and place it in the instrument.

-

Record the optical rotation at regular time intervals until a stable reading is achieved, indicating that equilibrium has been reached.

-

The first-order rate constant (k) can be determined by plotting ln(α_t - α_∞) versus time, where α_t is the optical rotation at time t, and α_∞ is the optical rotation at equilibrium. The slope of the resulting line is equal to -k.

Measurement of Enzyme-Catalyzed Mutarotation

The activity of mutarotase can be assayed by monitoring the accelerated rate of change in optical rotation of a sugar solution upon addition of the enzyme. Stopped-flow spectroscopy is a powerful technique for studying the rapid kinetics of enzyme-catalyzed reactions.[11][12]

3.2.1. Polarimetric Assay

Materials:

-

Same as for spontaneous mutarotation, with the addition of:

-

This compound (aldose 1-epimerase) solution of known concentration

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

Procedure:

-

Equilibrate the polarimeter and the sugar solution to the desired temperature.

-

Zero the polarimeter with the buffer solution.

-

Add a known amount of the sugar to the buffer in the polarimeter cell and briefly record the spontaneous mutarotation rate.

-

Initiate the enzymatic reaction by adding a small, known volume of the this compound solution to the cell.

-

Immediately begin recording the change in optical rotation at short, regular intervals.

-

The initial rate of the enzyme-catalyzed reaction is determined from the steepest part of the curve of optical rotation versus time.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

3.2.2. Stopped-Flow Spectroscopy

Stopped-flow instruments rapidly mix the enzyme and substrate solutions and then monitor the reaction in real-time, allowing for the measurement of pre-steady-state kinetics.[11][12][13]

Materials:

-

Stopped-flow spectrometer equipped with a polarimeter or spectrophotometer detector

-

Syringes for enzyme and substrate solutions

-

Buffer solution

-

Enzyme and substrate solutions at various concentrations

Procedure:

-

Load the enzyme and substrate solutions into separate syringes of the stopped-flow apparatus.

-

Initiate the experiment, which will rapidly mix the two solutions and push them into the observation cell.

-

The instrument will record the change in optical rotation or absorbance as a function of time, starting from milliseconds after mixing.

-

Analyze the resulting kinetic trace to determine rate constants for different phases of the reaction. For Michaelis-Menten kinetics, the observed rate constant (k_obs) can be plotted against substrate concentration to determine k_cat and K_m.

Visualization of Workflows and Mechanisms

Experimental Workflow for Mutarotation Measurement

The following diagram illustrates the general workflow for measuring mutarotation rates using polarimetry.

Workflow for polarimetric measurement of mutarotation.

Mechanism of Enzyme-Catalyzed Mutarotation

The catalytic mechanism of galactose this compound from Lactococcus lactis involves a general acid-base catalysis mechanism. Key residues in the active site, such as histidine and glutamate, facilitate the proton transfer necessary for the ring-opening and closing steps.[14]

Enzyme-catalyzed mutarotation mechanism.

Conclusion

The study of mutarotation kinetics, both spontaneous and enzyme-catalyzed, provides fundamental insights into the behavior of carbohydrates. The data and protocols presented in this guide offer a comprehensive resource for researchers in drug development and other scientific disciplines. The significant rate enhancement provided by mutarotases highlights their potential as targets for therapeutic intervention in metabolic disorders. Further research into the substrate specificities and mechanisms of mutarotases from various organisms will continue to advance our understanding of carbohydrate biochemistry and its applications.

References

- 1. biochemden.com [biochemden.com]

- 2. Aldose 1-epimerase - Wikipedia [en.wikipedia.org]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Identification and characterisation of human aldose 1-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epimerases: structure, function and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. photophysics.com [photophysics.com]

- 12. m.youtube.com [m.youtube.com]

- 13. A Stopped Flow Transient Kinetic Analysis of Substrate Binding and Catalysis in Escherichia coli d-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Evolutionary Conservation of the Mutarotase Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutarotase, or aldose-1-epimerase, is a critical enzyme in galactose metabolism, catalyzing the interconversion of the α and β anomers of D-galactose. Its active site architecture and catalytic mechanism have been the subject of extensive research, revealing a high degree of evolutionary conservation. This guide provides an in-depth analysis of the conserved features of the this compound active site, detailing the key residues essential for substrate binding and catalysis. We present quantitative data on residue conservation, detailed experimental protocols for studying the active site, and visual representations of the catalytic mechanism and experimental workflows to facilitate a deeper understanding of this ubiquitous enzyme. This information is paramount for researchers in enzymology and professionals in drug development targeting metabolic pathways.

Introduction

This compound (EC 5.1.3.3) plays a pivotal role in the Leloir pathway of galactose metabolism by ensuring a sufficient supply of α-D-galactose for galactokinase. The enzyme has been identified and characterized from a wide range of organisms, from bacteria to humans, highlighting its fundamental importance in carbohydrate metabolism. The active site of this compound is a shallow cleft on the protein surface, exquisitely shaped to accommodate its sugar substrates. Structural and functional studies have elucidated a conserved set of amino acid residues that are indispensable for the enzyme's catalytic activity. Understanding the evolutionary conservation of these residues provides insights into the enzyme's mechanism and can inform the design of specific inhibitors or the bioengineering of novel enzyme functionalities.

The this compound Active Site: A Conserved Catalytic Core

Structural biology and site-directed mutagenesis studies have identified a core set of highly conserved amino acid residues within the this compound active site that are crucial for its function. These residues participate in a general acid-base catalytic mechanism.

Key Catalytic and Substrate-Binding Residues

Based on studies of this compound from various species, including Lactococcus lactis and humans, the following residues (numbered according to the L. lactis enzyme) are considered critical[1][2]:

-

Glu304 (Glutamate-304): Acts as the general base, initiating catalysis by abstracting a proton from the C1-hydroxyl group of the sugar substrate.[1][2]

-

His170 (Histidine-170): Functions as the general acid, protonating the ring oxygen (O5) to facilitate the opening of the pyranose ring.[1][2]

-

His96 (Histidine-96): Involved in the proper positioning of the sugar substrate within the active site for efficient catalysis.[1]

-

Asp243 (Aspartate-243): Also plays a role in substrate binding and orientation.[1][2]

The conservation of these residues across diverse species underscores their essential roles in the catalytic mechanism of this compound.

Quantitative Analysis of Active Site Conservation

The evolutionary conservation of the key active site residues in this compound is remarkably high. While a comprehensive analysis across all known this compound sequences is extensive, studies have consistently shown a high degree of conservation for the catalytic dyad (Glu/His) and the primary substrate-binding residues.

| Residue (L. lactis numbering) | Role | Conservation Across 40 Species (%)[1] |

| His96 | Substrate Positioning | High (Exact percentage not specified) |

| His170 | General Acid | High (Exact percentage not specified) |

| Asp243 | Substrate Positioning | 95% (Conserved in 38 of 40 sequences) |

| Glu304 | General Base | 95% (Conserved in 38 of 40 sequences) |

Note: This table is based on available data and highlights the significant conservation of the active site residues. A broader phylogenetic analysis of a larger set of this compound sequences would provide a more detailed quantitative picture.

Experimental Protocols for Studying the this compound Active Site

The elucidation of the structure and function of the this compound active site has been made possible through a combination of molecular biology, biochemical, and biophysical techniques.

Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique for probing the function of specific amino acid residues.

Objective: To substitute a specific amino acid residue with another to assess its impact on enzyme structure and function.

Protocol (based on QuikChange™ Site-Directed Mutagenesis):

-

Primer Design:

-

Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.

-

The melting temperature (Tm) of the primers should be ≥78°C. Tm can be calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).

-

Primers should have a minimum GC content of 40% and terminate in a G or C.

-

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid (with the wild-type this compound gene), the mutagenic primers, dNTPs, a high-fidelity DNA polymerase (e.g., PfuUltra), and the appropriate buffer.

-

A typical thermocycling program is:

-

Initial denaturation: 95°C for 30 seconds.

-

12-18 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55°C for 1 minute.

-

Extension: 68°C for 1 minute/kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

-

Template Digestion:

-

Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on a selective agar medium (e.g., containing an antibiotic corresponding to the plasmid's resistance gene).

-

-

Verification:

-

Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

-

Enzyme Kinetic Assays

Kinetic assays are essential for quantifying the catalytic efficiency of the wild-type and mutant enzymes.

Objective: To determine the Michaelis constant (Km) and the catalytic rate constant (kcat) of this compound.

Protocol (Spectrophotometric Assay):

This assay couples the production of β-D-glucose (from the this compound-catalyzed conversion of α-D-glucose) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock: 1 M α-D-glucose in Assay Buffer (allow to stand for at least 24 hours at 4°C to reach equilibrium).

-

Coupling Enzymes: Glucose-6-phosphate dehydrogenase and hexokinase.

-

Cofactors: 100 mM ATP, 20 mM NADP+.

-

Enzyme Solution: A purified solution of wild-type or mutant this compound of known concentration.

-

-

Assay Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, ATP, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase.

-

Add varying concentrations of the α-D-glucose substrate.

-

Initiate the reaction by adding a small, known amount of the this compound enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme, offering a detailed view of the active site.

Objective: To determine the atomic structure of this compound, often in complex with a substrate or inhibitor.

General Protocol:

-

Protein Expression and Purification:

-

Overexpress the this compound protein in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and protein concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Optimize the conditions that yield well-ordered crystals.

-

-

Data Collection:

-

Mount a single crystal and cryo-cool it in a stream of liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).

-

Collect a complete set of diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Determine the initial phases using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build an atomic model of the protein into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

-

Visualizing the Mechanism and Workflow

Catalytic Mechanism of this compound

Caption: Proposed catalytic mechanism of this compound.

Experimental Workflow for Active Site Analysis

Caption: Workflow for studying this compound active site residues.

Conclusion and Future Directions

The active site of this compound represents a highly conserved catalytic machine, fine-tuned by evolution for the efficient interconversion of sugar anomers. The key catalytic residues, particularly the general acid-base pair, and the substrate-positioning residues are remarkably conserved across phylogenetic domains. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate the nuances of this compound function.

Future research could focus on a more extensive phylogenetic analysis of this compound sequences to create a comprehensive map of active site conservation. Such data would be invaluable for understanding the evolution of substrate specificity within this enzyme family. Furthermore, the development of high-throughput screening assays based on the protocols described herein could accelerate the discovery of novel this compound inhibitors, which may have therapeutic potential in managing disorders of galactose metabolism or as tools to probe cellular metabolic fluxes. The combination of structural, kinetic, and phylogenetic analyses will continue to deepen our understanding of this fundamentally important enzyme.

References

Mutarotase function in different species

An In-depth Technical Guide on the Core Function of Mutarotase in Different Species

Audience: Researchers, scientists, and drug development professionals.

Executive Summary